2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-15-7-8(6-13-15)10-11(12)16-5-3-2-4-9(16)14-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYFOGBTBUENRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives have been known to affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are required to fully understand its effects on various types of cells and cellular processes.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring fused with an imidazo[1,2-a]pyridine moiety, contributing to its unique biological properties.
Pharmacological Activities
Recent studies have highlighted the significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies indicate that derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has demonstrated antibacterial and antifungal activities. Research indicates that modifications at specific positions on the pyridine ring can enhance these effects, making them potential candidates for developing new antimicrobial agents .
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in reducing seizure activity in animal models. The SAR analysis suggests that specific substitutions on the pyrazole ring can significantly impact anticonvulsant potency .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methyl group at N(1) | Enhances anticancer activity |
| Halogen substitutions | Improve antibacterial potency |
| Alkyl chain length | Affects solubility and bioavailability |
These modifications allow researchers to design more potent and selective compounds tailored for specific therapeutic targets.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Study : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard treatments. The study utilized flow cytometry to assess apoptosis and cell cycle distribution, revealing a G0/G1 phase arrest.
- Antimicrobial Evaluation : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions increased efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Assessment : In a model of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit a range of biological activities:
Anticancer Properties
Recent studies have shown that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine can inhibit critical pathways involved in cancer cell proliferation. Specifically, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways in leukemia cell lines. The compound mediates pro-apoptotic effects by targeting these pathways, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Compounds within this class have demonstrated significant antimicrobial properties. For instance, studies have indicated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral and Antifungal Activities
Imidazo[1,2-a]pyridine derivatives are also explored for their antiviral and antifungal potential. Research suggests that modifications to the core structure can enhance efficacy against various viral infections and fungal pathogens .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can significantly influence its biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substituents on the pyrazole ring | Altered binding affinity to target proteins |
| Variations in the imidazo core | Enhanced potency against specific diseases |
| Functional group changes | Improved solubility and bioavailability |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Leukemia Treatment : A study demonstrated that a derivative of this compound effectively inhibited cell lines expressing FLT3 mutations, indicating its potential as a targeted therapy for specific leukemia types .
- Antimicrobial Screening : In a comprehensive evaluation, various derivatives were synthesized and screened for antimicrobial activity using standard methods such as disc diffusion and MIC determination. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
- Quantum Chemical Investigations : Computational studies have provided insights into the electronic properties and reactivity of the molecule, aiding in understanding its interaction with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridin-3-amines
Key Observations
The target compound’s pyrazole substituent offers a balance between aromaticity and moderate steric bulk. Electron-withdrawing groups (e.g., 5-nitrofuran in 4e) enhance electrophilicity, improving interactions with bacterial targets .
Biological Activity :
- COX-2 Inhibition : Substituents at the 3-position significantly modulate selectivity. For example, 5n (N-p-tolyl) achieves a selectivity index of 508.6 for COX-2 over COX-1, whereas morpholine derivatives (e.g., 7 ) show lower potency . The target compound’s -NH₂ group may allow for hydrogen bonding but requires functionalization for optimal activity.
- Antimicrobial Activity : Nitrofuran-tagged derivatives (e.g., 4e ) exhibit broad-spectrum activity against drug-resistant bacteria, highlighting the role of redox-active moieties .
Synthetic Routes :
- Most analogs are synthesized via Groebke–Blackburn–Bienaymé (GBB) reactions or iodine-mediated condensations . The target compound likely follows similar methodologies, using 1-methylpyrazole-4-carbaldehyde as a key intermediate.
Table 2: Physicochemical and Spectroscopic Data
Q & A
Q. Advanced
- Structural benchmarking : Compare IC50 values under standardized assay conditions (e.g., COX-2 inhibition assays with purified enzymes vs. cell-based models) .
- Computational docking : Predict binding modes to reconcile steric/electronic effects (e.g., methyl groups improving COX-2 selectivity via hydrophobic pocket occupancy) .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., pyrimidine vs. pyridine derivatives) to identify trends .
How can computational methods aid in designing derivatives with enhanced selectivity?
Q. Advanced
- Molecular docking : Simulate ligand-enzyme interactions (e.g., para-sulfonylphenyl group fitting into COX-2’s hydrophobic pocket) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
- MD simulations : Assess binding stability over time, identifying residues critical for selectivity (e.g., Val<sup>523</sup> in COX-2) .
What are typical reaction conditions for synthesizing these compounds?
Q. Basic
- Temperature : 80–100°C under reflux .
- Catalysts : Iodine (10 mol%) for cyclization ; Pd2(dba)3/DavePhos for cross-coupling .
- Solvents : Ethanol or DMF for solubility and facile precipitation .
What in vitro assays evaluate biological activity?
Q. Advanced
- COX inhibition : Purified COX-1/COX-2 enzymes with colorimetric detection of prostaglandin metabolites (IC50 values reported in µM) .
- Anticancer screening : MTT assays against cell lines (e.g., HepG2, MCF-7), with derivatives showing IC50 values <10 µM .
- Antibacterial activity : MIC determinations via broth microdilution (e.g., compound 8a against S. aureus) .
How do catalysts affect yield and purity?
Q. Basic
- Iodine : Enhances cyclization efficiency (yields up to 90%) but may require post-reaction quenching .
- Palladium catalysts : Enable Suzuki-Miyaura coupling for aryl group introduction but necessitate rigorous purification (e.g., column chromatography) .
How does a para-sulfonyl group enhance COX-2 selectivity?
Advanced
The sulfonyl group interacts with COX-2’s secondary pocket (Val<sup>523</sup> and Ser<sup>530</sup>), forming hydrogen bonds and hydrophobic contacts absent in COX-1. This explains the 500-fold selectivity increase in compound 5n .
What challenges exist in optimizing pharmacokinetic properties?
Q. Advanced
- Solubility : Bulky aryl groups reduce aqueous solubility; PEGylation or prodrug strategies may mitigate this .
- Metabolic stability : Methyl groups at C-8 improve microsomal stability but may require cytochrome P450 inhibition studies .
- Blood-brain barrier (BBB) penetration : Fluorine or small alkyl groups enhance BBB permeability, critical for neurotargeted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
